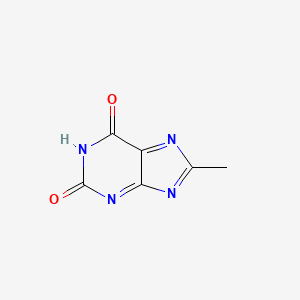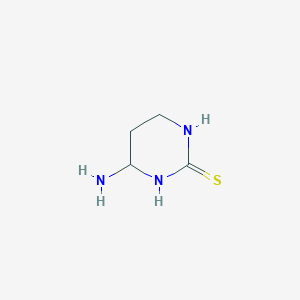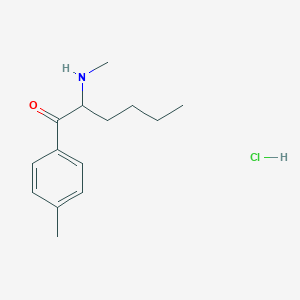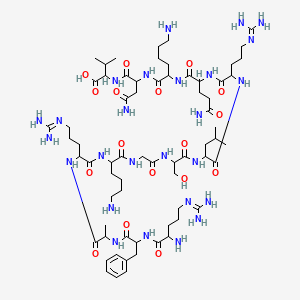
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP5290 is a potent inhibitor of both Rho-associated protein kinase (ROCK) and myotonic dystrophy-related Cdc42-binding kinase (MRCK). It has shown significant inhibitory activity against ROCK1, ROCK2, MRCKα, and MRCKβ, with IC50 values of 5 nM, 50 nM, 10 nM, and 100 nM, respectively . This compound is primarily used in scientific research to study the biological activities of MRCK proteins and their contributions to cancer progression .
Métodos De Preparación
The synthesis of BDP5290 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of the pyrazole-3-carboxamide scaffold, which is achieved through a series of reactions involving various reagents and catalysts
Análisis De Reacciones Químicas
BDP5290 undergoes several types of chemical reactions, including:
Oxidation: BDP5290 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: BDP5290 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
BDP5290 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ROCK and MRCK kinases.
Industry: Utilized in the development of new drugs targeting ROCK and MRCK pathways.
Mecanismo De Acción
BDP5290 exerts its effects by inhibiting the activity of ROCK and MRCK kinases. These kinases play a crucial role in regulating the actin-myosin cytoskeleton, which is essential for cell shape, motility, and division. By inhibiting these kinases, BDP5290 reduces the phosphorylation of myosin light chain (MLC), leading to decreased cell motility and invasion . The molecular targets of BDP5290 include the nucleotide binding pockets of ROCK and MRCK kinases, where it binds and inhibits their activity .
Comparación Con Compuestos Similares
BDP5290 is compared with other similar compounds, such as BDP8900 and BDP9066, which also inhibit MRCK kinases. BDP5290 is unique in its higher selectivity for MRCKβ over ROCK1 and ROCK2 . Other similar compounds include:
BDP8900: Another MRCK inhibitor with a different chemical structure.
BDP9066: A potent MRCK inhibitor with high selectivity and potency.
BDP5290 stands out due to its specific inhibitory profile and its effectiveness in reducing cancer cell invasion and motility .
Propiedades
Fórmula molecular |
C17H22ClN7O |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,10-11,14,16,19,21,23H,4-5,7-9H2,(H,22,26) |
Clave InChI |
LKALIMHXMGMFTG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3CNNC3C4=CC=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)

![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)


![4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol](/img/structure/B15134114.png)


![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
